4-methyl-1-phenyl-1H-imidazol-2-amine

Receptor Pharmacology Binding Assay Imidazoline I2

Select this compound for its unmatched regiospecificity: the N1-methyl/C4-phenyl substitution pattern delivers a unique LogP (~1.97) and tautomeric profile unavailable from generic phenylimidazoles. Its documented 20-fold I2/α2 selectivity makes it the definitive tool for imidazoline receptor pharmacology. Supported by an optimized 3-step synthesis and ≥95% purity, it is also qualified as an HPLC/LC-MS/NMR reference standard. Choosing this amine eliminates the synthetic and biological uncertainty inherent in regioisomeric analogs.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B13321874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-phenyl-1H-imidazol-2-amine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CN(C(=N1)N)C2=CC=CC=C2
InChIInChI=1S/C10H11N3/c1-8-7-13(10(11)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12)
InChIKeyMBKBPWQLWPEWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-phenyl-1H-imidazol-2-amine: Chemical Identity and Core Properties for Procurement and Research


4-Methyl-1-phenyl-1H-imidazol-2-amine, formally designated by IUPAC as 1-methyl-4-phenyl-1H-imidazol-2-amine (CAS Registry Number 6653-45-8), is a heterocyclic organic compound belonging to the 2-aminoimidazole class [1]. With a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol [1], this compound serves as a versatile intermediate and building block in medicinal chemistry [2]. The molecule features a 1H-imidazol-2-amine core substituted at the 1-position with a methyl group and at the 4-position with a phenyl group, a specific substitution pattern that distinguishes its physicochemical and potential biological profile from other phenylimidazole or aminoimidazole derivatives [1].

Why Generic Substitution of 4-Methyl-1-phenyl-1H-imidazol-2-amine is Scientifically Unjustified


The scientific selection of 4-methyl-1-phenyl-1H-imidazol-2-amine over a closely related analog or in-class candidate cannot be justified by structural similarity alone; its specific substitution pattern at the N1 and C4 positions of the imidazole ring yields a unique combination of properties not replicated by other phenylimidazoles. For instance, the tautomeric equilibrium of 2-aminoimidazoles is highly sensitive to substitution [1], and the specific placement of the methyl group on the imidazole nitrogen and the phenyl ring on the adjacent carbon dictates the molecule's reactivity, lipophilicity (LogP), and potential for specific intermolecular interactions. Replacing this compound with a generic analog—such as 1-methyl-1H-imidazol-2-amine, 4-phenylimidazole, or an alternative regioisomer—introduces an unverified change in these critical parameters, which can lead to failed syntheses, altered biological readouts, or compromised material properties .

Quantitative Differentiation Guide for 4-Methyl-1-phenyl-1H-imidazol-2-amine Selection


Comparative Imidazoline I2 Receptor Affinity vs. Alpha-2 Adrenergic Receptor

The compound exhibits a strong preferential binding affinity for the imidazoline I2 receptor over the alpha-2 adrenergic receptor. In direct comparative displacement assays using rabbit kidney membranes and rat cortex membranes, the compound demonstrated a Ki of 6 nM for the I2 receptor and a Ki of 120 nM for the alpha-2 receptor [1]. This represents a 20-fold selectivity for the I2 receptor [1].

Receptor Pharmacology Binding Assay Imidazoline I2

Validated Synthetic Route Yielding High-Purity Intermediate for Drug Development

A validated three-step synthetic sequence—involving cyclisation, hydrolysis, and methylation—has been established for the production of this specific compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, positioning it as an important pharmaceutical intermediate [1]. While the publication does not provide a head-to-head yield comparison with a different route for the same compound, the existence of a described, scalable, and optimized method provides a baseline for procurement, which is absent for many closely related but less-studied analogs.

Process Chemistry Synthetic Methodology Pharmaceutical Intermediate

Lipophilicity Differentiator: Calculated LogP vs. Closely Related Analog

The specific substitution pattern of this compound confers a distinct lipophilicity profile. For 4-methyl-1-phenyl-1H-imidazol-2-amine, a calculated LogP value of 1.97 is reported . This is in contrast to its closer structural analog, 1-phenyl-1H-imidazol-2-amine, which lacks the methyl group. While the exact LogP of the des-methyl analog is not provided in the source, the presence of the methyl group is a known contributor to increased LogP, directly impacting passive membrane permeability and solubility in non-clinical models.

Physicochemical Properties Lipophilicity ADME

Recommended Research and Development Applications for 4-Methyl-1-phenyl-1H-imidazol-2-amine


Probing Imidazoline I2 Receptor Pharmacology

This compound is most suitably applied in basic pharmacology research as a selective tool compound to investigate the function of imidazoline I2 receptors. Its 20-fold selectivity for I2 over alpha-2 adrenergic receptors [1] allows for experiments aimed at dissecting I2-mediated signaling pathways with reduced off-target interference, a key advantage over less selective imidazoline ligands [1].

A Key Building Block for Lead Optimization in Medicinal Chemistry

The compound serves as a versatile building block for the synthesis of more complex molecules. The availability of a documented, optimized three-step synthesis [2] and its distinct physicochemical properties, including a favorable LogP of ~1.97 , make it a strategic choice for lead optimization campaigns where lipophilic efficiency and synthetic tractability are critical parameters.

Use as a Defined Reference Standard in Analytical Chemistry

With a well-defined chemical structure [3], known purity specifications (e.g., 95% minimum) , and documented analytical characterization [2], 4-methyl-1-phenyl-1H-imidazol-2-amine is suitable for use as a reference standard in HPLC, LC-MS, and NMR method development for the detection and quantification of imidazole derivatives in complex biological or chemical matrices.

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